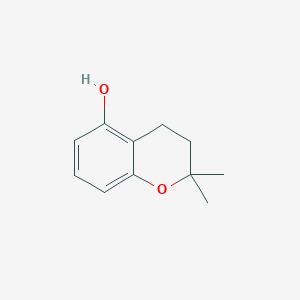

2,2-Dimethylchroman-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Dimethylchroman-5-ol” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da . It is also known by other names such as “2,2-Dimethyl-2H-chromen-5-ol” and "δ3-2,2-dimethyl-5-hydroxy-benzopyran" .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the condensation of orcinol with 2-methylbuta-1,3-diene (isoprene) has been achieved in the presence of orthophosphoric acid as a catalyst, leading to the formation of 2,2-dimethylchromans in one step .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The compound has a density of 1.1±0.1 g/cm3 and a molar volume of 157.4±3.0 cm3 .

Physical and Chemical Properties Analysis

“this compound” has a boiling point of 281.5±40.0 °C at 760 mmHg and a flash point of 121.2±21.6 °C . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 54.1±3.0 kJ/mol . It also has a refractive index of 1.559 and a molar refractivity of 50.8±0.3 cm3 .

Applications De Recherche Scientifique

Synthesis and Chemistry

- The 2,2-dimethylchroman framework, including 2,2-dimethylchroman-5-ol, is notable for its presence in various natural and synthetic compounds displaying a range of biological activities, such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic properties. A key study outlines a method for the synthesis of 2,2-dimethylchromans using tropylium tetrafluoroborate as an organic Lewis acid catalyst, suitable for continuous flow chemistry. This provides an efficient, large-scale synthesis method with high efficiency and simple product purification (Omoregbee et al., 2020).

Biological Activities and Applications

- The structural and functional characteristics of 2,2-dimethylchroman derivatives make them important in various pharmacological studies. For instance, 4,6-disubstituted 2,2-dimethylchromans have been studied for their effects on ATP-sensitive potassium channels, impacting insulin release from pancreatic β-cells and vascular smooth muscle cell relaxation. The nature of substituents in these compounds significantly influences their pharmacological activities (Pirotte et al., 2017).

- Another application is seen in the synthesis of novel pyrazolines with 2,2-dimethylchroman derivatives, exhibiting substantial antimicrobial activity. These compounds have been synthesized through microwave-assisted reactions and screened for their in vitro antimicrobial effectiveness, showing promising results compared to standard drugs (Dongamanti et al., 2015).

Chemical Properties and Interactions

- The compound has been identified in various chemical reactions and its properties analyzed. For example, the study of 2,2-dimethylchroman-6-ol, a related compound, elucidated its formation as a side product in certain chemical reactions, providing insights into its molecular structure and interactions, such as hydrogen bonding and conformation (Jha et al., 2000).

- Research into the synthesis of 2,2-dimethylchroman derivatives also shows their potential in inhibiting intercellular adhesion molecule-1 expression in human endothelial cells, demonstrating the relevance of these compounds in modulating inflammatory responses and potentially offering pharmaceutical applications (Dhawan et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of 2,2-Dimethylchroman-5-ol are the ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release from pancreatic β-cells and the relaxation of vascular smooth muscle cells .

Mode of Action

This compound interacts with its targets, the ATP-sensitive potassium channels, by inhibiting their activity . This inhibition leads to changes in the insulin release process and the relaxation of vascular smooth muscle cells .

Biochemical Pathways

The this compound affects the biochemical pathways related to insulin release and vascular smooth muscle relaxation . The downstream effects of these pathways include the regulation of glucose metabolism and blood pressure.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of insulin release from pancreatic β-cells and the relaxation of vascular smooth muscle cells . These effects could potentially be used for the treatment of conditions such as diabetes and hypertension.

Analyse Biochimique

Biochemical Properties

It is known that derivatives of 2,2-Dimethylchroman-5-ol have shown significant antimicrobial activity . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a way that inhibits the growth of microorganisms.

Cellular Effects

Given the antimicrobial activity of its derivatives, it is plausible that this compound could influence cell function by disrupting essential cellular processes in microorganisms

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-5,12H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGVPGKEWZKFAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C=CC=C2O1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

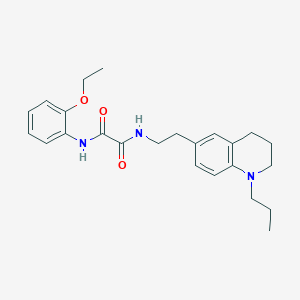

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B2608634.png)

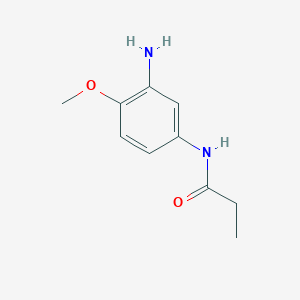

![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)

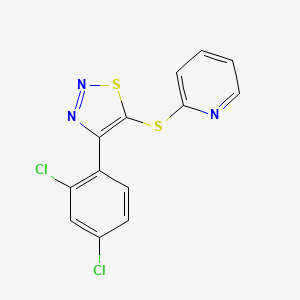

![N-(2-ethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2608640.png)

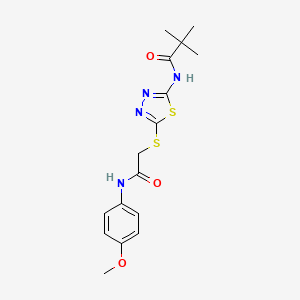

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2608645.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)